

Spectroscopic and Structural Elucidation of 2,4-Dimethyloxazole-5-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyloxazole-5-carbaldehyde

Cat. No.: B1278421

[Get Quote](#)

Introduction

2,4-Dimethyloxazole-5-carbaldehyde, with the chemical formula $C_6H_7NO_2$ and a molecular weight of 125.13 g/mol, is a member of the oxazole family, a class of heterocyclic compounds prominent in medicinal and agricultural chemistry.^{[1][2]} The unique arrangement of its functional groups—an aldehyde conjugated with a substituted oxazole ring—gives rise to a distinct spectroscopic signature. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the general experimental protocols for its characterization, aimed at researchers and professionals in drug development. While specific experimental spectra for this exact compound are not widely published, this document compiles predicted data based on established principles of spectroscopy and analysis of analogous structures.^[1]

Predicted Spectroscopic Data

The structural features of **2,4-Dimethyloxazole-5-carbaldehyde**—a trisubstituted aromatic oxazole ring with two methyl groups and a carbaldehyde group—allow for the prediction of its spectroscopic characteristics. The following tables summarize the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[\[1\]](#)

¹H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For **2,4-Dimethyloxazole-5-carbaldehyde**, distinct signals are anticipated for the aldehydic proton and the two methyl groups. The aldehydic proton is expected to be the most downfield signal due to the deshielding effects of the carbonyl group and the aromatic oxazole ring.[\[1\]](#)

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (-CHO)	9.5 - 10.5	Singlet (s)
2-Methyl (-CH ₃)	2.4 - 2.7	Singlet (s)
4-Methyl (-CH ₃)	2.2 - 2.5	Singlet (s)

Table 1: Predicted ¹H NMR chemical shifts for 2,4-Dimethyloxazole-5-carbaldehyde. These values are based on standard NMR correlation charts and data for similar heterocyclic aldehydes.

[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Carbon Type	Expected Chemical Shift (δ , ppm)
Aldehyde (C=O)	185 - 195
Oxazole C5	155 - 165
Oxazole C2	150 - 160
Oxazole C4	125 - 135
2-Methyl (-CH ₃)	10 - 15
4-Methyl (-CH ₃)	8 - 12

Table 2: Predicted ¹³C NMR chemical shifts for 2,4-Dimethyloxazole-5-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#) The key functional groups in **2,4-Dimethyloxazole-5-carbaldehyde** are the aldehyde C=O, the C=N and C=C bonds of the oxazole ring, and the C-H bonds of the methyl and aldehyde groups.[\[1\]](#)

Functional Group	Expected Absorption Range (cm ⁻¹)
Aldehyde C=O Stretch (conjugated)	1700 - 1680
Oxazole Ring C=N Stretch	~1650 - 1590
Oxazole Ring C=C Stretch	~1590 - 1475
C-H Stretch (aldehyde)	~2850 and ~2750
C-H Stretch (methyl)	~2960 and ~2870

Table 3: Predicted IR absorption ranges for key functional groups in 2,4-Dimethyloxazole-5-carbaldehyde.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information from fragmentation patterns.^[1] For **2,4-Dimethyloxazole-5-carbaldehyde** ($C_6H_7NO_2$), the exact mass is 125.0477 g/mol .^{[1][3]} The molecular ion peak ($[M]^+$) would be observed at a mass-to-charge ratio (m/z) of 125.^[1]

Ion Type	Expected m/z
$[M]^+$	125
$[M+H]^+$	126
$[M+Na]^+$	148

Table 4: Predicted m/z values for common adducts in Mass Spectrometry.^[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methodologies are standard for the characterization of novel small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

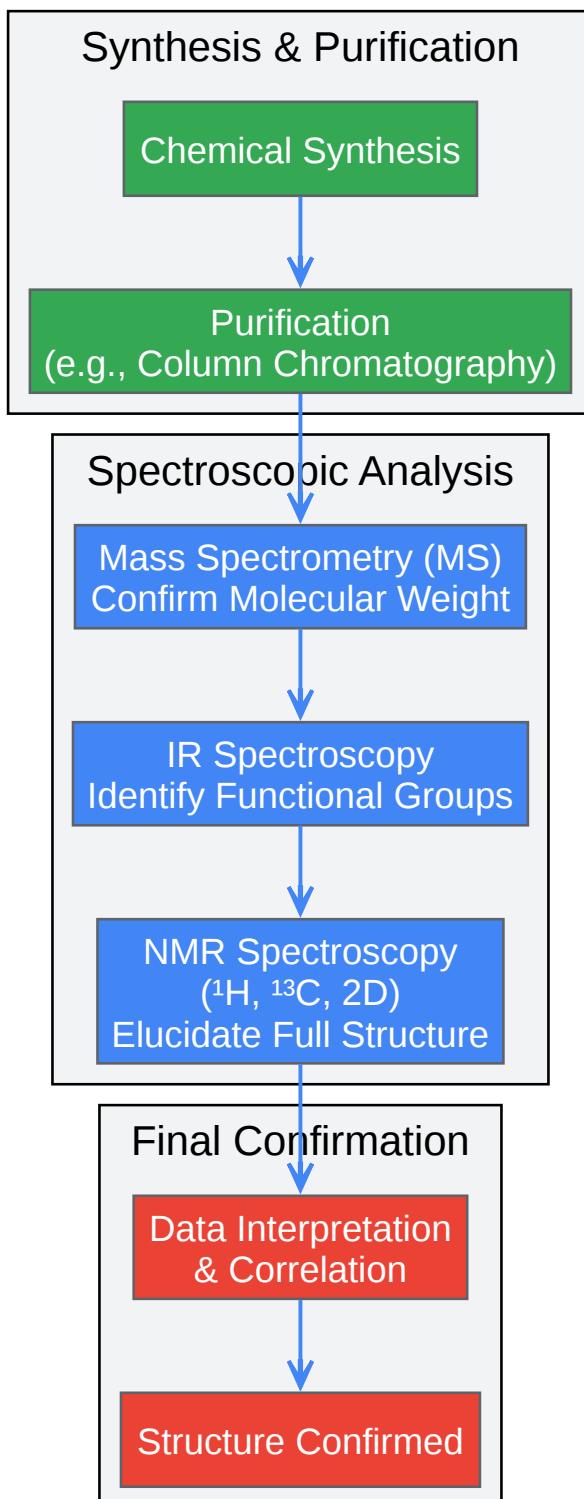
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
- Data Acquisition for 1H NMR:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire a standard one-dimensional 1H spectrum. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

- Data Acquisition for ^{13}C NMR:
 - Switch the probe to the carbon frequency.
 - Acquire a proton-decoupled ^{13}C spectrum to ensure all carbon signals appear as singlets.
 - A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced internally to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add 16 to 32 scans to obtain a high-quality spectrum. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 amu).
 - Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$, $[\text{M}+\text{H}]^+$, or $[\text{M}-\text{H}]^-$) to confirm the molecular weight of the compound. Analyze fragmentation patterns to gain further structural insights.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a target compound like **2,4-Dimethyloxazole-5-carbaldehyde**.

Workflow for Synthesis and Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and structural elucidation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyloxazole-5-carbaldehyde | 69062-86-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2,4-dimethyl-oxazole-5-carbaldehyde (C₆H₇NO₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2,4-Dimethyloxazole-5-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278421#spectroscopic-data-for-2-4-dimethyloxazole-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com